
Boc-D-treo-3-(furan-2-il)serina
Descripción general
Descripción
Boc-D-threo-3-(furan-2-yl)serine is a compound that features a furan ring, a hydroxy group, and a tert-butyl carbamate group
Aplicaciones Científicas De Investigación
Boc-D-threo-3-(furan-2-yl)serine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial activity against bacteria and fungi.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-threo-3-(furan-2-yl)serine typically involves the protection of hydroxy groups, bromination, and subsequent reactions with various reagents. For example, the protection of free hydroxy groups can be achieved using tert-butyldimethylsilylchloride (TBDMSCl) and imidazole in 1,2-dichloroethane at 60°C . The bromination of the methyl group can be performed using NBS/AIBN in CCl4 under reflux .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of protecting groups and selective reactions, are likely to be employed.
Análisis De Reacciones Químicas
Types of Reactions
Boc-D-threo-3-(furan-2-yl)serine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxy and carbamate groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include triflic acid (TfOH) for hydroarylation and Friedel–Crafts catalysts for electrophilic aromatic substitution . Conditions such as microwave irradiation and the presence of palladium catalysts are also employed .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydroarylation of the carbon–carbon double bond can yield 3-aryl-3-(furan-2-yl)propanoic acid derivatives .
Mecanismo De Acción
The mechanism of action of Boc-D-threo-3-(furan-2-yl)serine involves its interaction with specific molecular targets and pathways. The compound’s furan ring and hydroxy group play crucial roles in its biological activity. For example, the compound can inhibit the growth of microbial cells by interfering with their metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
3-(Furan-2-yl)propanoic acid: A simpler derivative with similar structural features.
2-Furoic acid: Another furan derivative with distinct chemical properties.
5-Hydroxymethylfurfural: A furan compound with applications in various fields.
Uniqueness
Boc-D-threo-3-(furan-2-yl)serine is unique due to its combination of functional groups, which confer specific reactivity and biological activity
Propiedades
IUPAC Name |
3-(furan-2-yl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO6/c1-12(2,3)19-11(17)13-8(10(15)16)9(14)7-5-4-6-18-7/h4-6,8-9,14H,1-3H3,(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNESYWGYPVWRTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC=CO1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


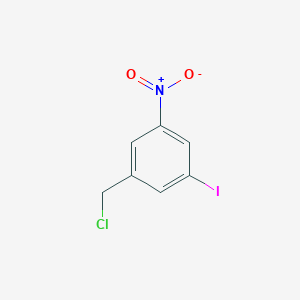
![4-Bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazole](/img/structure/B1446372.png)
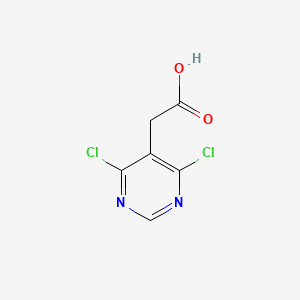
![Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1446377.png)
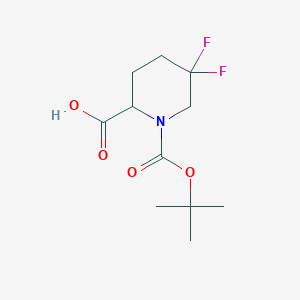
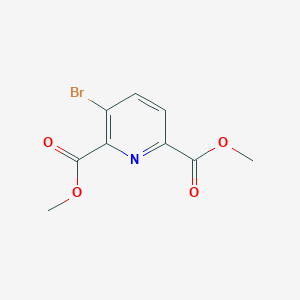
![4-Fluoro-3-iodo-1-[(4-methylphenyl)sulfonyl]-7-azaindole](/img/structure/B1446383.png)

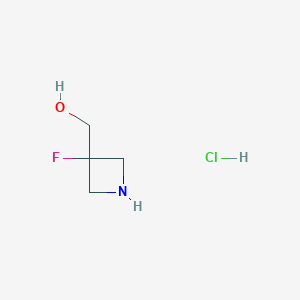
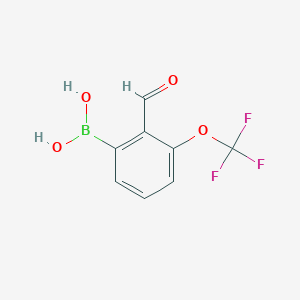
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1446388.png)

![7-Fluoroimidazo[1,2-a]pyridine](/img/structure/B1446390.png)

